2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3

Stable Isotope Dilution LC‑MS/MS Internal Standard

2‑n‑Propyl‑4‑methyl‑6‑(1‑methylbenzimidazol‑2‑yl)‑benzimidazole‑d3 (CAS 1185154‑60‑2) is a deuterium‑labelled analogue of Telmisartan EP Impurity A (also designated Telmisartan USP Related Compound A). The molecule bears three stable deuterium atoms on the N‑methyl group of the benzimidazole moiety, yielding a molecular formula of C₁₉H₁₇D₃N₄ and a monoisotopic mass of 307.41 Da.

Molecular Formula C19H20N4
Molecular Weight 307.415
CAS No. 1185154-60-2
Cat. No. B562452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3
CAS1185154-60-2
Synonyms2-n-Propyl-4-methyl-6-(1-methyl-d3-benzimidazol-2-yl)-benzimidazole;  4-Methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazole-d3; 
Molecular FormulaC19H20N4
Molecular Weight307.415
Structural Identifiers
SMILESCCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3C
InChIInChI=1S/C19H20N4/c1-4-7-17-20-15-11-13(10-12(2)18(15)22-17)19-21-14-8-5-6-9-16(14)23(19)3/h5-6,8-11H,4,7H2,1-3H3,(H,20,22)/i3D3
InChIKeyILXRSCZVHSZGCS-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Profile: 2‑n‑Propyl‑4‑methyl‑6‑(1‑methylbenzimidazol‑2‑yl)‑benzimidazole‑d3 (CAS 1185154‑60‑2)


2‑n‑Propyl‑4‑methyl‑6‑(1‑methylbenzimidazol‑2‑yl)‑benzimidazole‑d3 (CAS 1185154‑60‑2) is a deuterium‑labelled analogue of Telmisartan EP Impurity A (also designated Telmisartan USP Related Compound A) [1]. The molecule bears three stable deuterium atoms on the N‑methyl group of the benzimidazole moiety, yielding a molecular formula of C₁₉H₁₇D₃N₄ and a monoisotopic mass of 307.41 Da . It is supplied as a grey powder with chromatographic purity typically exceeding 95 % (HPLC) and is classified as a labelled impurity reference standard for the angiotensin II receptor blocker telmisartan .

Why Telmisartan EP Impurity A Cannot Substitute for Its Deuterated Form in Quantitative Analysis


Regulatory impurity profiling of telmisartan active pharmaceutical ingredient (API) demands selective and sensitive detection of the des‑biphenyl impurity Telmisartan EP Impurity A at trace levels (typically ≤0.10 % area) [1]. The unlabelled impurity (CAS 152628‑02‑9, Mᵣ 304.39) co‑elutes with the deuterated internal standard (IS) in reversed‑phase LC, but without the +3 Da mass shift it cannot be distinguished from endogenous analyte in the mass spectrometer, making accurate isotope‑dilution quantification impossible [2]. Furthermore, commercial lots of the unlabelled standard exhibit variable purity (95–97 % by HPLC) and are not certified for the isotopic enrichment (≥95 % D₃) required for robust LC‑MS/MS method validation . These analytical gaps compel the procurement of the deuterated compound for any workflow that relies on stable‑isotope dilution LC‑MS/MS or that must satisfy pharmacopoeial method‑transfer criteria.

Quantitative Differentiation of 2‑n‑Propyl‑4‑methyl‑6‑(1‑methylbenzimidazol‑2‑yl)‑benzimidazole‑d3 Against Its Closest Comparators


Isotopic Enrichment Enables Definitive Mass‑Shift Discrimination vs. Unlabelled EP Impurity A

The deuterated compound (CAS 1185154‑60‑2) incorporates three deuterium atoms on the N‑methyl group, providing a nominal mass shift of +3.02 Da relative to the unlabelled Telmisartan EP Impurity A (CAS 152628‑02‑9, Mᵣ 304.39) . Vendor‑specified isotopic enrichment is ≥95 % D₃ (confirmed by HPLC and MS), ensuring that the d₃‑isotopologue contributes ≥95 % of the ion current in the selected reaction monitoring (SRM) channel used for quantification. This enrichment is 2‑ to 3‑fold higher than the typical deuterium incorporation of d₁‑d₂ mixtures frequently encountered with less rigorously controlled labelled impurity standards.

Stable Isotope Dilution LC‑MS/MS Internal Standard

Chromatographic Co‑Elution with the Unlabelled Impurity Ensures Matrix‑Matched Quantification

Because deuteration does not alter the carbon skeleton or functional groups, the d₃‑impurity exhibits retention behaviour virtually identical to the unlabelled Telmisartan EP Impurity A under standard reversed‑phase conditions (C₁₈ column, acetonitrile/phosphate buffer pH 3.0) [1]. The retention time difference (Δtᵣ) is <0.02 min, as demonstrated for the analogous telmisartan/telmisartan‑d3 pair [2]. This co‑elution ensures that both analyte and internal standard experience the same matrix‑induced ion suppression or enhancement, a prerequisite for accurate isotope‑dilution quantitation.

Reversed‑Phase HPLC Matrix Effects Co‑Elution

Validated LC‑MS/MS Sensitivity: Class‑Benchmarked LOD and LOQ Using Deuterated Internal Standard

In a validated LC‑APCI‑MS/MS method employing a deuterated telmisartan internal standard, the limit of detection (LOD) was 0.3 ng/mL and the lower limit of quantification (LLOQ) was 0.9 ng/mL in human plasma, with a linear dynamic range extending to 1000 ng/mL [1]. These figures serve as a class‑level benchmark for analogous impurity methods that utilise the d₃‑labelled EP Impurity A. Methods that rely on non‑deuterated internal standards or external calibration typically exhibit LLOQs of 2–5 ng/mL and narrower linear ranges (<500‑fold) due to uncompensated matrix effects.

Lower Limit of Quantification Sensitivity Bioanalysis

Pharmacopoeial Traceability: USP‑Grade Reference Standard with Certified Purity >95 %

The d₃‑impurity is sourced from manufacturers that also supply the official USP Telmisartan Related Compound A (unlabelled, CAS 152628‑02‑9) certified to ≥96 % purity . The deuterated lot is released with a certificate of analysis showing >95 % purity by HPLC and a mass spectrum confirming >95 % D₃ incorporation . In contrast, generic chemical suppliers frequently list the unlabelled impurity at 95–97 % purity without isotopic certification, rendering their material unsuitable for use as an internal standard in regulatory submissions.

Pharmacopoeial Compliance Reference Standard USP/EP

High‑Value Application Scenarios for 2‑n‑Propyl‑4‑methyl‑6‑(1‑methylbenzimidazol‑2‑yl)‑benzimidazole‑d3


Isotope‑Dilution LC‑MS/MS Quantification of Telmisartan EP Impurity A in API Release Testing

Pharmaceutical QC laboratories performing USP/EP‑compliant impurity profiling of telmisartan drug substance can utilise the d₃‑compound as the internal standard for the selective quantification of EP Impurity A at the 0.05–0.10 % threshold. The co‑elution and >95 % D₃ enrichment ensure accurate correction of matrix effects, enabling the method to achieve the LLOQ and precision required for ANDA batch‑release testing [1][2].

Method Validation and Transfer for Generic Telmisartan ANDA Submissions

Generic pharmaceutical developers preparing ANDA dossiers must validate impurity methods according to ICH Q2(R1) and demonstrate equivalence to the innovator’s procedure. The d₃‑impurity provides a well‑characterised, traceable internal standard that satisfies the FDA’s expectation for stable‑isotope‑labelled internal standards in LC‑MS/MS methods, reducing the risk of method rejection during review [3].

Clinical Pharmacokinetic Bridging Studies Requiring Sub‑ng/mL Sensitivity

Clinical CROs conducting bioequivalence studies of telmisartan formulations can adopt the validated LC‑MS/MS approach benchmarked at an LLOQ of 0.9 ng/mL using a deuterated internal standard [2]. Extending this workflow to impurity quantification with the d₃‑EP Impurity A allows simultaneous measurement of the parent drug and its key process impurity in a single analytical run, reducing sample volume and analysis time.

Stability‑Indicating Method Development for Telmisartan Forced‑Degradation Studies

During stress testing (acid, base, oxidative, thermal, photolytic), telmisartan can degrade to form EP Impurity A. The deuterated analogue serves as an ideal internal standard for stability‑indicating LC‑MS/MS methods because it is chemically identical to the degradation product, co‑elutes under the chromatographic conditions specified in the Ph. Eur. monograph, and provides a constant IS response even in complex stressed‑sample matrices [1].

Quote Request

Request a Quote for 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.